
4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a pyrazole-based compound that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which is important for cancer metastasis. Additionally, 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to have a favorable toxicity profile, with low toxicity in normal cells. However, one limitation of using 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions for research on 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be identified. One area of research could focus on improving the synthesis method to increase the yield of 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. Another area of research could focus on identifying the optimal dosing regimen and combination therapies for 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in cancer treatment. Additionally, further studies could investigate the potential applications of 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been found to have potent anti-tumor activity against various cancer cell lines and has several biochemical and physiological effects. While there are limitations to using 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments, its promising properties make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in medical research, particularly in the field of cancer treatment. It has been found to have potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
4-chloro-N-(4-iodophenyl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClIN3O/c1-7-10(13)11(16-17(7)2)12(18)15-9-5-3-8(14)4-6-9/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIVQCDEVRPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-iodophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



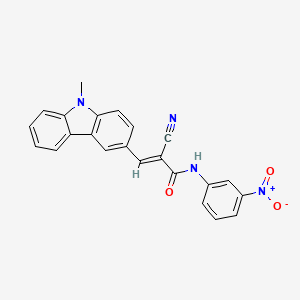
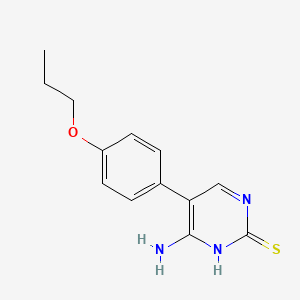
![5-chloro-N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4779746.png)
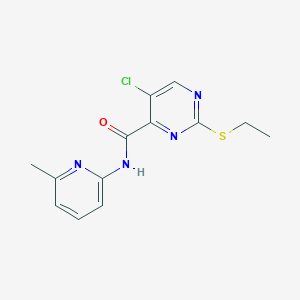
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)

![2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)
![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)
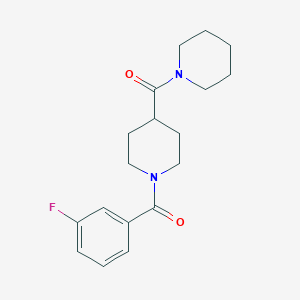
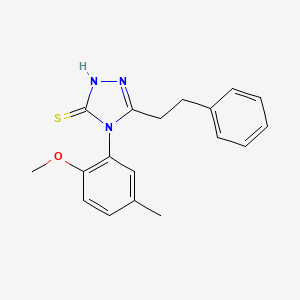
![4-chloro-1-methyl-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4779829.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4779832.png)